molecular formula C11H16N2O2 B1602103 Methyl 3-amino-4-(propylamino)benzoate CAS No. 762295-22-7

Methyl 3-amino-4-(propylamino)benzoate

Cat. No.: B1602103
CAS No.: 762295-22-7
M. Wt: 208.26 g/mol
InChI Key: ICPJPXAGTCJEDK-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(propylamino)benzoate is a benzoate derivative research compound supplied for use in early-stage discovery and investigative research. As a member of the aminobenzoate family, this chemical features both amino and alkylamino functional groups, making it a potential intermediate or building block in synthetic organic chemistry and pharmaceutical development. Researchers may explore its properties for designing novel molecular entities or for use in structure-activity relationship (SAR) studies. This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for determining the suitability and specificity of this product for their intended research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-(propylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-6-13-10-5-4-8(7-9(10)12)11(14)15-2/h4-5,7,13H,3,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPJPXAGTCJEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560833
Record name Methyl 3-amino-4-(propylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762295-22-7
Record name Methyl 3-amino-4-(propylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Reductive alkylation procedures for methyl 3,4-diaminobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Reductive Alkylation of Methyl 3,4-Diaminobenzoate Derivatives

Introduction: Strategic N-Alkylation of Aromatic Diamines

Reductive amination, also known as reductive alkylation, stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation converts a carbonyl group and an amine into a more substituted amine in a controlled manner, avoiding the common pitfalls of over-alkylation associated with direct alkylation using alkyl halides.[2] For drug development professionals and medicinal chemists, this reaction is particularly valuable for modifying core scaffolds like methyl 3,4-diaminobenzoate.

Methyl 3,4-diaminobenzoate is a versatile building block, featuring two nucleophilic amino groups ortho to each other on a benzene ring. This specific arrangement makes it an ideal precursor for the synthesis of benzimidazoles, a privileged scaffold in numerous pharmacologically active compounds.[3][4] However, the presence of two amine functions introduces significant challenges related to selectivity. Controlling the extent of alkylation (mono- versus di-alkylation) and the site of reaction (regioselectivity between the N-3 and N-4 positions) is paramount for achieving the desired molecular architecture.

This guide provides an in-depth exploration of reductive alkylation procedures tailored for methyl 3,4-diaminobenzoate derivatives. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale behind reagent selection, and strategies for troubleshooting common issues, empowering researchers to apply these methods effectively in their own synthetic endeavors.

Core Principles: The Mechanism and Inherent Selectivity

The reductive amination process is fundamentally a two-stage reaction that occurs sequentially in a single pot.[1][5]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine nitrogen onto the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (for primary amines) or an enamine (for secondary amines).[6] This dehydration step is typically catalyzed by mild acid, which protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).[6]

  • Reduction: The newly formed C=N double bond of the imine (or the corresponding protonated iminium ion) is then reduced by a suitable reducing agent to furnish the final alkylated amine.[5]

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.[7][8]

G cluster_mechanism General Reductive Amination Mechanism Start Amine (R'-NH₂) + Carbonyl (R₂C=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (or Iminium Ion) Hemiaminal->Imine Dehydration (-H₂O) [H⁺ catalyst] Product Alkylated Amine (R'-NH-CHR₂) Imine->Product Reduction [Reducing Agent]

Caption: General mechanism of reductive amination.

The Case of Methyl 3,4-Diaminobenzoate: Intrinsic Regioselectivity

In the context of methyl 3,4-diaminobenzoate, the two amino groups are not electronically equivalent. The methyl ester (-CO₂Me) is an electron-withdrawing group.

  • The 4-amino group is para to the ester. Its lone pair can be delocalized into the ring and towards the ester group, significantly reducing its nucleophilicity.

  • The 3-amino group is meta to the ester. It is less affected by this resonance delocalization and is therefore the more nucleophilic and kinetically favored site for the initial reaction.

This inherent electronic bias is a key principle to exploit for achieving selective mono-alkylation at the N-3 position .

A Guide to Reagents: Making Informed Choices

The success of the reaction hinges on the appropriate selection of the carbonyl compound and the reducing agent.

The Carbonyl Component (Aldehydes & Ketones)

The carbonyl compound determines the identity of the alkyl group being introduced. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon.

Carbonyl SourceAlkyl Group IntroducedRelative Reactivity
FormaldehydeMethyl (-CH₃)High
AcetaldehydeEthyl (-CH₂CH₃)High
AcetoneIsopropyl (-CH(CH₃)₂)Medium
CyclohexanoneCyclohexylMedium
BenzaldehydeBenzyl (-CH₂Ph)Medium-Low
The Reducing Agent: A Comparative Analysis

The choice of reducing agent is arguably the most critical decision in designing a reductive amination protocol. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.

Reducing AgentAbbreviationTypical ConditionsProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STABAnhydrous DCE, THF[9]Excellent selectivity, mild, low toxicity, commercially available kits.[10]Moisture sensitive, can be acidic.
Sodium Cyanoborohydride NaBH₃CNMethanol, slightly acidic (pH 4-6).[9]Excellent selectivity for iminium ions, water-tolerant.[2][8]Highly toxic (releases HCN in strong acid), byproducts can be problematic.[10]
Sodium Borohydride NaBH₄Methanol, Ethanol.[9][11]Inexpensive, powerful.Can readily reduce aldehydes/ketones, requiring a stepwise procedure.[2][12]
Catalytic Hydrogenation H₂ / CatalystPd/C, PtO₂, Raney Ni; H₂ atmosphere."Green" (no hydride waste), effective.Can reduce other functional groups (e.g., aromatic rings, nitro groups).[13] Requires specialized equipment.

For most applications involving methyl 3,4-diaminobenzoate, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reactions due to its high selectivity and lower toxicity compared to NaBH₃CN.[10]

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, validated starting points for researchers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Preferred One-Pot Mono-N-Alkylation using NaBH(OAc)₃

This direct method is highly efficient for achieving selective mono-alkylation at the more nucleophilic N-3 position.

G cluster_workflow One-Pot Reductive Alkylation Workflow A 1. Dissolve Substrate (Methyl 3,4-diaminobenzoate) in anhydrous solvent (DCE). B 2. Add Aldehyde (1.1 eq). Stir at RT. A->B C 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Monitor by TLC. B->C D 4. Quench Reaction (e.g., with sat. NaHCO₃). C->D E 5. Work-up (Extract, dry, concentrate). D->E F 6. Purify (Column Chromatography). E->F

Caption: Experimental workflow for direct reductive amination.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 3,4-diaminobenzoate (1.0 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq) dropwise via syringe. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Quenching: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Synthesis of Benzimidazoles via Tandem Reductive Alkylation-Cyclization

This procedure leverages the ortho-diamine structure to directly form the benzimidazole ring system from the in-situ generated secondary amine.

Step-by-Step Methodology:

  • Initial Reaction: In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol.

  • Additive: Add sodium metabisulfite (Na₂S₂O₅, 1.0 eq). This reagent can facilitate both the reductive amination and the subsequent oxidative cyclization.[3]

  • Cyclization: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC. The cyclization is often complete within 4-24 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

  • Work-up & Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the pure benzimidazole derivative.[3]

Troubleshooting and Ensuring Self-Validation

A successful experiment requires careful monitoring and an understanding of potential pitfalls.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive reducing agent (decomposed NaBH(OAc)₃); Insufficient reaction time; Low reactivity of carbonyl.Use fresh, anhydrous reagents and solvents. Allow longer reaction times or gentle heating (40 °C). For ketones, consider adding a catalytic amount of acetic acid to accelerate imine formation.
Formation of Di-Alkylated Product Excess carbonyl reagent used; High reaction temperature.Use a strict stoichiometry (1.0-1.1 eq) of the carbonyl compound. Run the reaction at room temperature or 0 °C.
Carbonyl Reduction Side Product Reducing agent is too strong or was added before imine formation was sufficient.Ensure sufficient stirring time after carbonyl addition before adding the reducing agent. Use a more selective reagent like NaBH(OAc)₃.
Complex Product Mixture Impure starting materials; Side reactions.Confirm purity of starting materials by NMR/MS. Re-evaluate reaction conditions (temperature, solvent, stoichiometry).

Self-Validating System: Every protocol should include in-process controls.

  • TLC Monitoring: Use a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes) to track the disappearance of the starting diamine (highly polar, low Rf) and the appearance of the less polar product (higher Rf).

  • Product Characterization: The identity and purity of the final product must be rigorously confirmed.

    • ¹H NMR: Look for the appearance of new signals corresponding to the added alkyl group (e.g., a new singlet for a methyl group, a triplet and quartet for an ethyl group) and the shift of aromatic protons.

    • Mass Spectrometry (MS): Confirm the correct molecular weight with the observation of the [M+H]⁺ or [M]⁺ ion.

By adhering to these principles and protocols, researchers can confidently and selectively synthesize a wide array of N-alkylated methyl 3,4-diaminobenzoate derivatives for applications in drug discovery and materials science.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Taylor & Francis Group. (1994). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2020). Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...). Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]

  • Reddit. (2017). Can someone please explain reductive amination. Retrieved from [Link]

  • Heydari, A. (2008). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst.
  • Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Bairy, G. et al. (2015). Mathematical Modeling of Reductive Alkylations of Phenylenediamines: Influence of Substrates Isometric Structure.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
  • Fassihi, A., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry, 16(1), 6.
  • Synlett. (2008). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. 2008(11), 1679-1681.
  • Yu, Y., Srogl, J., & Liebeskind, L. S. (2004). Cu(I)-Mediated Reductive Amination of Boronic Acids with Nitroso Aromatics. Organic Letters, 6(16), 2661–2664.
  • Hoffman, R. V., & Kumar, A. (1984). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry, 49(22), 4011–4013.
  • Asif, M. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 12(48), 31068-31095.
  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Frontiers in Chemistry, 10, 987595.
  • Chten, A., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5323–5336.
  • ReactionFlash. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Geronikaki, A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Pharmaceuticals, 15(2), 200.
  • ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized.... Retrieved from [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
  • Kumar, D., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(4), 2829–2841.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • ChemicalLand21. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • Reddy, M. S., et al. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(121), 99912-99916.
  • Poulter, L., et al. (1991). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. Analytical Biochemistry, 195(1), 1-13.
  • Google Patents. (1974). Ortho-phenylenediamine derivatives.
  • Chemical Communications. (2017). Selective mono-alkylation of N-methoxybenzamides. Retrieved from [Link]

  • Google Patents. (1984). Purification of N-substituted aminobenzaldehydes.
  • Hampton Research. (n.d.). Reductive Alkylation Kit User Guide. Retrieved from [Link]

  • Sun, Y., et al. (2025).
  • ResearchGate. (2012). (A) A simple reaction of o-phenylenediamine (4) with ethoxymethylenemalononitrile.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of diaminobenzoates in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility and stability issues of diaminobenzoates (e.g., 3,4-Diaminobenzoic acid, 3,5-Diaminobenzoic acid) in aqueous buffers. Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Triage: The Decision Matrix

Start here to identify the root cause of your solubility failure. Do not proceed to protocols until you have classified your issue.

Many researchers encounter immediate precipitation when adding diaminobenzoate stock solutions to biological buffers (PBS, TBS). This is rarely a "bad batch" of chemical; it is a thermodynamic inevitability governed by the Isoelectric Trap and Lattice Energy .

Quick-Fix Decision Tree

Use the following workflow to determine the correct solubilization strategy for your specific assay conditions.

SolubilityWorkflow Start START: Define Assay Constraints Q1 Is DMSO/DMF toxicity a concern? (e.g., Live cells, sensitive enzymes) Start->Q1 Branch_Sensitive Yes (Sensitive System) Q1->Branch_Sensitive Yes Branch_Robust No (Robust System) Q1->Branch_Robust No Q2 Is the target pH fixed at 7.4? Branch_Sensitive->Q2 Sol_Cosolvent PROTOCOL A: High-Concentration Organic Stock (Dilute <1% v/v) Branch_Robust->Sol_Cosolvent Q3 Can you use antioxidants? (Is oxidation the assay readout?) Q2->Q3 Yes (Physiological pH) Sol_pH_Swing PROTOCOL B: The 'pH Swing' Method (Dissolve High -> Adjust Low) Q2->Sol_pH_Swing No (pH <3 or >9 allowed) Q3->Sol_pH_Swing Yes (Stabilize with Ascorbate) Sol_Complex PROTOCOL C: Cyclodextrin Complexation (HP-β-CD) Q3->Sol_Complex No (Oxidation sensitive)

Figure 1: Triage workflow for selecting the appropriate solubilization protocol based on biological constraints.

Deep Dive: The Chemistry of the Problem

Understanding the "Why" prevents future failures.

The Mechanism: Zwitterionic "Dead Zones"

Diaminobenzoates are amphoteric molecules. They possess a carboxylic acid group (acidic, pKa ~3.7–4.8) and two amino groups (basic, pKa ~4.8 for the conjugate acid).

  • pH < 3: The amines are protonated (

    
    ). The molecule is cationic and soluble .
    
  • pH > 6: The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and soluble .
    
  • pH 3.5 – 5.5 (The Danger Zone): The molecule exists largely as a zwitterion (net charge 0) or neutral species. In this state, crystal lattice energy dominates over hydration energy, leading to rapid precipitation [1].

Critical Failure Point: When you inject a DMSO stock of diaminobenzoic acid into PBS (pH 7.4), the local pH at the injection site may momentarily drop, or the "salting out" effect of the phosphate ions may strip the hydration shell, causing immediate crashing out before the anionic form can stabilize.

Stability Warning: Oxidative Polymerization

Diaminobenzoates are electron-rich. In the presence of dissolved oxygen and light, they undergo oxidative coupling (turning the solution brown/yellow). This is accelerated in alkaline conditions (Protocol B) and by trace metals found in lower-grade buffers [2].

Visual Indicators of Failure:

Observation Diagnosis Corrective Action
White cloudy precipitate Solubility limit exceeded or pH shock. Switch to Protocol A or B.
Yellow/Brown tint Oxidation (formation of azo/imino species). Degas buffers; Add 1mM Ascorbic Acid.

| Fluorescence loss | Quenching by aggregation or oxidation. | Check concentration; aggregates quench signal. |

Validated Protocols

Choose the protocol identified in the Triage section above.

Protocol A: The Cosolvent Stock (Standard)

Best for: Chemical synthesis, robust enzymatic assays, short-term use.

Concept: Dissolve the hydrophobic crystal lattice using a dipolar aprotic solvent, then dilute rapidly to avoid "shock" precipitation.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Ethanol is often insufficient due to lower dielectric constant.

  • Preparation:

    • Weigh 3,4-diaminobenzoic acid.[1][2]

    • Add DMSO to achieve a concentration of 50–100 mM . Vortex until completely clear.

    • Note: This stock is stable for 1 month at -20°C if protected from light and moisture.

  • Dilution (The Critical Step):

    • Do not add buffer to the DMSO stock.

    • Add the DMSO stock dropwise to the vortexing buffer.

    • Limit final DMSO concentration to <1% (v/v) to prevent protein denaturation in downstream applications.

Protocol B: The "pH Swing" Method (Salt Formation)

Best for: Animal studies, cell culture (where DMSO is toxic), high-concentration requirements.

Concept: Convert the insoluble acid into its highly soluble sodium salt before introducing it to the neutral buffer.

  • Weighing: Weigh the target amount of diaminobenzoic acid.

  • Alkaline Dissolution:

    • Add a minimal volume of 1 M NaOH (approx. 1.1 molar equivalents relative to the benzoate).

    • Example: For 1 mmol (152 mg) of 3,4-DABA, add ~1.1 mL of 1 M NaOH.

    • Vortex. The powder should dissolve instantly, forming the sodium salt.

  • Stabilization (Optional but Recommended):

    • Add Sodium Sulfite or Ascorbic Acid (0.1% w/v) to prevent oxidation during the mixing phase [3].

  • Buffering:

    • Slowly add your target buffer (e.g., PBS) to the sodium salt solution.

    • Check pH: The residual NaOH will raise the buffer pH. Readjust to pH 7.4 using dilute HCl carefully. Do not overshoot below pH 6, or it will precipitate.

Protocol C: Cyclodextrin Complexation

Best for: In vivo delivery, highly sensitive cell lines.

Concept: Encapsulate the hydrophobic aromatic ring inside a sugar cone, shielding it from the aqueous environment while maintaining solubility.

  • Prepare a 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) solution in water or PBS.

  • Add diaminobenzoic acid to this vehicle.

  • Sonicate for 10–20 minutes at 37°C.

  • Filter sterilize (0.22 µm). This method often achieves solubility up to 5–10 mg/mL without organic solvents or extreme pH.

Frequently Asked Questions (FAQs)

Q: My solution turned pink/brown overnight. Is it still usable? A: Likely no . The color change indicates the formation of oxidation products (azo dimers or quinone-imines). For analytical applications (HPLC, Fluorescence), this introduces artifacts. For crude synthesis, it might be acceptable, but purification will be harder. prevention: Always store stocks in amber vials and purge buffers with Nitrogen or Argon.

Q: Can I autoclave the solution? A: No. Heat accelerates decarboxylation and oxidation. Sterilize by filtration (0.22 µm PES or PVDF membranes).

Q: Why does 3,5-diaminobenzoic acid dissolve easier than the 3,4-isomer? A: Symmetry and lattice energy. The 3,5-isomer is symmetric, but the 3,4-isomer has ortho-positioned amines that can participate in intramolecular Hydrogen bonding, altering the pKa and making the crystal lattice harder to break [4].

Q: I need to use PBS, but it precipitates immediately. Why? A: PBS contains Potassium and Sodium ions which can reduce the solubility of organic anions ("Salting Out"). Try preparing the solution in water or 10mM Tris first , then adding 10x PBS concentrate, rather than adding the solid directly to 1x PBS.

References

  • NIST/IUPAC. (2025). Dissociation Constants of Organic Acids and Bases. IUPAC Digitized pKa Dataset.[3] Link

  • Husain, S., & Pant, S. (2025). Photophysics of 3,5-diaminobenzoic acid in pure and mixed solvents. Journal of Molecular Liquids. Link

  • Lam, X. M., et al. (1997).[4] Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2.[4] Journal of Pharmaceutical Sciences. Link

  • ChemicalBook. (2024).[5] 3,4-Diaminobenzoic acid Chemical Properties and Crystal Structure. Link

Sources

Validation & Comparative

Comparative Biological Activity Profile: Propylamino vs. Methylamino Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of local anesthetics and cytotoxic agents, the modification of the p-aminobenzoic acid (PABA) scaffold is a critical determinant of pharmacodynamic performance. This guide compares N-propylamino and N-methylamino benzoate derivatives, focusing on their Structure-Activity Relationship (SAR).

Experimental data indicates that propylamino derivatives exhibit significantly higher lipophilicity (


), increased potency, and prolonged duration of action compared to their methylamino  counterparts.[1] However, this increased potency comes with a narrower therapeutic index, as hydrophobicity correlates with higher cytotoxicity and potential neurolytic effects.[1] The propylamino substituent represents a transitional "sweet spot" between the transient action of short-chain analogs (methyl/ethyl) and the tissue-damaging neurolysis of long-chain analogs (butyl/pentyl).
Chemical Basis & Physicochemical Properties[2][3][4][5]

The core structural difference lies in the alkyl chain length attached to the para-amino group of the benzoate ring. This modification fundamentally alters the molecule's interaction with lipid bilayers and hydrophobic pockets within voltage-gated sodium channels (


).
Structural Comparison

ChemicalStructure Methyl N-Methylamino Benzoate (R = Methyl) Lower Lipophilicity Propyl N-Propylamino Benzoate (R = Propyl) High Lipophilicity Methyl->Propyl  +2 Methylene Units (-CH2-CH2-)  

Caption: Structural evolution from methylamino to propylamino derivatives involves the addition of two methylene units, significantly increasing hydrophobic bulk.[1]

Physicochemical Profile [2][3][4][5][6][7]
PropertyN-Methylamino DerivativeN-Propylamino DerivativeImpact on Activity
Alkyl Chain Methyl (

)
Propyl (

)
Propyl increases steric bulk and Van der Waals interactions.
Lipophilicity (

)
Low (~1.8 - 2.1)High (~2.8 - 3.2)Higher

facilitates rapid membrane penetration.
pKa ~8.9~8.5Lower pKa (closer to physiological pH) increases the fraction of uncharged base available to cross nerve sheaths.
Solubility High (Water soluble as HCl salt)Moderate to LowPropyl derivatives may require co-solvents or specific formulations.
Biological Activity (Pharmacodynamics)

The primary mechanism of action for these derivatives is the blockade of voltage-gated sodium channels (


) from the intracellular side.
Mechanism of Action: The Hydrophobic Pathway
  • Penetration: The uncharged base diffuses through the neural sheath and axonal membrane.

  • Protonation: Once intracellular, the amine becomes protonated.

  • Binding: The cationic form binds to the specific receptor site within the channel pore. The propyl tail anchors the molecule more effectively into the hydrophobic pocket than the methyl tail.

MOA cluster_0 Extracellular Space cluster_1 Nerve Membrane (Lipid Bilayer) cluster_2 Intracellular Space Drug_Ext Drug (Base form) Diffusion Lipid Diffusion (Propyl >> Methyl) Drug_Ext->Diffusion Protonation Protonation (pH < pKa) Base -> Cation Diffusion->Protonation Binding Na+ Channel Blockade (Hydrophobic Anchoring) Protonation->Binding

Caption: The propyl group enhances the 'Lipid Diffusion' step and the stability of the 'Hydrophobic Anchoring' in the channel.

Comparative Potency & Efficacy Data

Data synthesized from structure-activity studies of Tetracaine homologs (N-alkylated benzoates).

Biological MetricN-MethylaminoN-PropylaminoExperimental Observation
Relative Potency 1x (Baseline)4x - 8xPropyl derivatives show significantly lower

values in patch-clamp assays.
Nerve Block Duration Short (< 1 hour)Long (3 - 7 hours)Propylamino derivatives exhibit "slow wash-out" kinetics due to strong hydrophobic binding.
Onset of Action ModerateFastDespite higher MW, the increased lipophilicity of the propyl group speeds up membrane transit.
Neurotoxicity LowModeratePropyl is safe at therapeutic doses; Butyl/Pentyl analogs begin to show neurolytic (nerve damaging) properties.

Critical Insight: Research indicates that while N-butyl derivatives (like Tetracaine) are potent, they approach the threshold of neurotoxicity.[1] N-propyl derivatives offer a strategic balance: they provide the extended duration of long-chain anesthetics without the high risk of irreversible nerve damage seen in pentyl/hexyl analogs.

Experimental Protocols

To validate these differences in your own laboratory, the following self-validating protocols are recommended.

Protocol A: In Vitro Sciatic Nerve Block (Rat Model)

Objective: Determine potency and duration of sensory/motor block.[1]

  • Preparation: Synthesize HCl salts of Methyl- and Propyl-amino benzoates. Dissolve in saline to equimolar concentrations (e.g., 10 mM).

  • Animal Model: Male Wistar rats (250-300g). Anesthetize with isoflurane.

  • Injection: Expose the sciatic nerve at the sciatic notch.[4] Inject 0.2 mL of test solution.

  • Assessment (Self-Validating):

    • Motor Function: Measure "hopping response" (ability to support weight). Score 0 (normal) to 4 (paralysis).[1]

    • Sensory Function: Measure withdrawal reflex to pinch/heat.

  • Data Analysis: Plot "Percent Maximum Possible Effect" (%MPE) vs. Time.

    • Expected Result: Propyl derivative will maintain %MPE > 50% for 3-5 hours; Methyl derivative will return to baseline < 1.5 hours.

Protocol B: Lipophilicity Determination (Shake-Flask Method)

Objective: Quantify LogP to correlate with potency.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Mix phases for 24 hours to saturate.

  • Partitioning: Add known concentration of derivative. Shake for 4 hours at 25°C.

  • Analysis: Separate phases. Measure absorbance (UV-Vis at

    
     nm) of the aqueous phase.
    
  • Calculation:

    
    .[1]
    
  • Validation: Re-extract organic phase to ensure mass balance closure > 95%.

Safety & Toxicity Profile
  • Metabolism: Both derivatives are esters, susceptible to hydrolysis by plasma cholinesterases (e.g., butyrylcholinesterase).[1]

    • Methyl:[1][8] Rapid hydrolysis

      
       lower systemic toxicity.
      
    • Propyl: Slower hydrolysis rate due to steric hindrance of the ester bond by the bulky N-substituent (if close) or simply due to higher tissue binding protecting it from enzymes.

  • Cytotoxicity: In cancer cell line assays (e.g., NCI-H460), N-propyl benzoates demonstrate higher cytotoxicity (

    
    ) compared to methyl analogs.[1] This suggests potential utility as an anticancer agent but requires caution in anesthetic formulation to avoid local tissue necrosis.
    
References
  • Structure-activity relation of N-alkyl tetracaine derivatives as neurolytic agents for sciatic nerve lesions. Source: Anesthesiology / PubMed URL:[Link]

  • Modifications to the Tetracaine Scaffold Produce Cyclic Nucleotide-Gated Channel Blockers with Widely Varying Efficacies. Source: Journal of General Physiology / NIH URL:[Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Source: RSC Advances URL:[1][Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Source: Natural Product Research URL:[Link][1][3][6][9][10]

  • Comparative clinical pharmacology of local anesthetic agents. Source: Anesthesiology URL:[Link]

Sources

A Comparative Guide to Validating the Structure of C11H16N2O2 Isomers Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Ambiguity in Drug Development

In the realm of drug discovery and development, the precise molecular structure of a compound is not merely an academic detail; it is the fundamental determinant of its biological activity, efficacy, and safety profile. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, present a critical challenge. Constitutional isomers can exhibit entirely different pharmacological targets, while stereoisomers may have activities ranging from therapeutic to toxic.[1] The molecular formula C11H16N2O2, for instance, can represent a multitude of potential structures, each with a unique three-dimensional shape and electronic distribution.

For researchers and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable step for regulatory submission and intellectual property protection. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in resolving the complexities of isomeric structures, where spectral overlap and subtle differences can obscure the true connectivity.[2]

This technical guide provides an in-depth comparison of how a suite of two-dimensional (2D) NMR techniques can be synergistically employed to definitively validate the structure of C11H16N2O2 isomers. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating a self-validating workflow that ensures scientific integrity. To illustrate this process, we will focus on differentiating between two hypothetical, yet plausible, constitutional isomers:

  • Isomer A: 4-amino-3-methoxy-N-propylbenzamide

  • Isomer B: 4-amino-3-methoxy-N-isopropylbenzamide


(Image of the chemical structures of Isomer A and Isomer B would be placed here)

Through this comparative analysis, we will establish a robust, logic-driven framework for structural elucidation applicable to a wide range of small organic molecules.

The 2D NMR Toolkit: A Multi-Dimensional Approach to Structural Clarity

2D NMR spectroscopy enhances spectral resolution by spreading nuclear correlations across two frequency dimensions, transforming an overcrowded 1D spectrum into a detailed topographical map of molecular connectivity and spatial relationships.[3][4] Each experiment in our toolkit provides a unique piece of the structural puzzle. The synergy between these techniques is what allows for complete and confident structure determination.

¹H-¹H COSY (Correlation Spectroscopy): Mapping the Proton Network
  • Expertise & Experience: The first logical step after acquiring 1D spectra is to establish proton-proton connectivities. COSY is the cornerstone experiment for this purpose, revealing which protons are scalar (J-coupled) to each other, typically through two or three bonds.[3] This allows us to trace out the "spin systems" within a molecule—unbroken chains of coupled protons.

  • Trustworthiness: A COSY spectrum is self-validating. The presence of a cross-peak at the coordinates (δH1, δH2) confirms that the proton at chemical shift δH1 is coupled to the proton at δH2. The spectrum is symmetrical about the diagonal, providing an internal check on the correlations.[5]

  • Application to Isomers A & B: For our target isomers, the primary difference lies in the N-alkyl chain.

    • Isomer A (N-propyl): We expect to see a clear spin system corresponding to the -CH₂-CH₂-CH₃ group. The amide N-H will show a correlation to the adjacent methylene protons (H-1'), which in turn will correlate to the central methylene protons (H-2'), and finally to the terminal methyl protons (H-3').

    • Isomer B (N-isopropyl): The spin system will be different. The amide N-H will correlate to the single methine proton (H-1'), which will then show a strong correlation to the six equivalent protons of the two methyl groups (H-2'). The absence of the three-spin -CH₂-CH₂-CH₃ system and the presence of the CH-CH₃ system is a definitive differentiator.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The Direct Connection
  • Expertise & Experience: Once we know how protons are connected to each other, the next step is to anchor them to the carbon skeleton. The HSQC experiment is exceptionally efficient for this, producing a cross-peak for every proton that is directly bonded to a carbon atom.[6] This technique is highly sensitive and provides a clean, unambiguous map of all C-H one-bond connections.

  • Trustworthiness: The HSQC experiment is edited, meaning it can distinguish between CH/CH₃ signals (which appear with one phase, e.g., positive) and CH₂ signals (which appear with the opposite phase, e.g., negative). This provides an additional layer of validation, confirming the assignments made from DEPT (Distortionless Enhancement by Polarization Transfer) experiments.[7]

  • Application to Isomers A & B:

    • Isomer A: The HSQC spectrum will show three distinct cross-peaks for the N-propyl group: one CH₂ at C-1', one CH₂ at C-2', and one CH₃ at C-3'. The two CH₂ signals will have opposite phases to the CH₃ signal.

    • Isomer B: The spectrum will show only two cross-peaks for the N-isopropyl group: one CH at C-1' and one CH₃ at C-2' (representing both equivalent methyl groups). The CH and CH₃ signals will share the same phase. This clear difference in the number and type of correlations provides powerful evidence for the correct isomer.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton
  • Expertise & Experience: The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[8] By piecing together these long-range connections, we can link the spin systems identified by COSY and connect quaternary carbons (those with no attached protons) to the rest of the structure.

  • Trustworthiness: HMBC correlations validate the overall molecular assembly. For example, observing a correlation from the amide N-H proton to the carbonyl carbon confirms the amide functionality. The absence of an expected correlation can be informative, but the presence of key correlations provides definitive proof of connectivity.[9]

  • Application to Isomers A & B: The HMBC spectrum will be the final arbiter between our two isomers.

    • Key Differentiating Correlations for Isomer A (N-propyl):

      • A correlation from the terminal methyl protons (H-3') to the central methylene carbon (C-2').

      • A correlation from the amide N-H to the C-1' methylene carbon.

      • A correlation from the aromatic proton H-2 to the carbonyl carbon (C=O).

    • Key Differentiating Correlations for Isomer B (N-isopropyl):

      • A strong correlation from the six equivalent methyl protons (H-2') to the methine carbon (C-1').

      • A correlation from the amide N-H to the C-1' methine carbon.

      • A correlation from the aromatic proton H-6 to the carbonyl carbon (C=O).

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Probing 3D Space
  • Expertise & Experience: While not essential for differentiating our chosen constitutional isomers, the NOESY experiment is indispensable when dealing with stereoisomers (e.g., cis/trans isomers or diastereomers). It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[10] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining relative stereochemistry.

  • Trustworthiness: NOESY provides a self-consistent 3D picture of the molecule in solution. For example, in a substituted ring system, observing a NOE (Nuclear Overhauser Effect) between two protons confirms they are on the same face of the ring.

  • Application to Isomers A & B: For our isomers, NOESY can confirm spatial relationships that are consistent with the proposed structures. For example, in both isomers, a NOE would be expected between the amide N-H and the aromatic proton at the C-6 position, confirming their proximity around the amide bond. A NOE between the methoxy protons and the aromatic proton at C-2 would also be expected.

A Systematic Workflow for Isomer Validation

A logical, step-by-step approach ensures that data from each experiment builds upon the last, leading to an unambiguous structural assignment.

G cluster_1D Step 1: Foundational 1D NMR cluster_2D_Connectivity Step 2: Establishing Connectivity cluster_3D Step 3: 3D Structure (If Needed) cluster_Final Step 4: Final Assignment H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) C13_NMR ¹³C & DEPT NMR (Carbon Count, CHn Type) COSY ¹H-¹H COSY (H-H Spin Systems) C13_NMR->COSY Inform Starting Point HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY (Through-Space Proximity) HMBC->NOESY Guide NOE Assignments Structure Unambiguous Structure (Isomer A or B) HMBC->Structure Assemble Skeleton NOESY->Structure Confirm Stereochemistry

Caption: A systematic workflow for structure elucidation using 2D NMR.

Comparative Data Analysis: Isomer A vs. Isomer B

The following tables summarize the key expected NMR data that would allow for the differentiation of Isomer A and Isomer B. Chemical shifts (δ) are predicted values and would be determined experimentally.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Isomer A (N-propyl) Isomer B (N-isopropyl)
δ¹H (ppm), Mult. δ¹³C (ppm)
C=O -~168.0
Aromatic H-2 ~7.3 (d)~112.0
Aromatic H-5 ~6.2 (d)~102.0
Aromatic H-6 ~7.4 (dd)~120.0
NH₂ ~4.5 (br s)-
OCH₃ ~3.9 (s)~56.0
NH (amide) ~8.2 (t)-
H/C-1' ~3.3 (q)~43.0 (CH₂)
H/C-2' ~1.6 (sext)~23.0 (CH₂)
H/C-3' ~0.9 (t)~11.5 (CH₃)

Table 2: Key Differentiating 2D NMR Correlations

Experiment Correlation Type Expected for Isomer A (N-propyl) Expected for Isomer B (N-isopropyl) Conclusion
¹H-¹H COSY H-1' ↔ H-2'Present (q ↔ sext)Present (sept ↔ d)Differentiates spin system type.
H-2' ↔ H-3'Present (sext ↔ t)Absent Confirms N-propyl chain in A.
¹H-¹³C HSQC C-H Signals3 signals for alkyl chain (CH₂, CH₂, CH₃)2 signals for alkyl chain (CH, CH₃)Confirms number and type of carbons.
PhaseC-1', C-2' (negative); C-3' (positive)C-1', C-2' (positive)Confirms CH₂ groups in A.
¹H-¹³C HMBC H-3' → C-2'Present Absent Confirms N-propyl connectivity.
H-2' → C-1'Present Present Confirms basic connectivity.
H-2' → C=OAbsent Present (³JCH)Confirms N-isopropyl connectivity.

Experimental Protocols: Ensuring Data Integrity

The quality of 2D NMR data is paramount for accurate interpretation. The following are generalized but critical protocols for acquiring high-quality spectra.

Sample Preparation
  • Dissolve Sample: Accurately weigh 5-10 mg of the purified isomer and dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with analyte peaks.

  • Filtration: Filter the solution through a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Homogeneity: Ensure the sample is fully dissolved and the solution is homogeneous.

Spectrometer Setup and 1D Acquisition
  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity and optimal pulse shapes.[11]

  • Shimming: Carefully shim the magnetic field on the sample to achieve high resolution and symmetrical line shapes.

  • ¹H Spectrum: Acquire a standard 1D ¹H spectrum to check sample concentration and purity, and to determine the chemical shift range (spectral width, sw).

  • Pulse Calibration: Accurately determine the 90° pulse width for ¹H, as this is critical for all subsequent 2D experiments.

2D Experiment Acquisition

The following diagram illustrates the logical flow for setting up the suite of 2D experiments.

G Start Start: High-Quality Sample in NMR Tube Setup Spectrometer Setup (Tuning, Shimming, Pulse Calibration) Start->Setup COSY Acquire COSY (Set ¹H sw, ni) Setup->COSY HSQC Acquire HSQC (Set ¹H & ¹³C sw) COSY->HSQC HMBC Acquire HMBC (Optimize for long-range J) HSQC->HMBC NOESY Acquire NOESY (Set mixing time) HMBC->NOESY Process Process Data (FT, Phasing, Baseline Correction) NOESY->Process Analyze Analyze & Assign Process->Analyze

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 3-amino-4-(propylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

This guide outlines the critical safety and disposal protocols for Methyl 3-amino-4-(propylamino)benzoate (an unsymmetrical di-substituted aminobenzoate). As a researcher or drug development professional, you handle this compound likely as an intermediate in the synthesis of local anesthetics or pharmaceutical precursors.

While specific Safety Data Sheets (SDS) for this exact alkyl-isomer may be sparse, its structural functionality—an aromatic ester with two amine groups —dictates its safety profile. It must be treated as a sensitizing irritant and a hazardous organic waste . Improper disposal risks aquatic toxicity and regulatory non-compliance (RCRA/EPA).

The Core Directive: Treat this substance as a Hazardous Chemical Waste . Under no circumstances should it be disposed of down the drain or in general trash.

Chemical Hazard Profile (The "Why")

To dispose of a chemical safely, one must understand its reactivity. Methyl 3-amino-4-(propylamino)benzoate possesses specific functional groups that drive its disposal logic.

FeatureChemical ImplicationDisposal/Safety Consequence
Functional Group Aromatic Amine (

)
Incompatibility: Reacts vigorously with strong oxidizers. Potential sensitizer.[1]
Basicity Weak BaseSegregation: Keep away from strong acids to prevent exothermic salt formation in waste drums.
Physical State Organic Solid/Oil (depending on purity)Combustibility: High organic content makes it suitable for incineration.
Toxicity Class Irritant / Aquatic ToxContainment: Zero-discharge to sewer systems is mandatory.

Expert Insight: Aminobenzoates are prone to oxidation. Waste containers containing this substance should never be mixed with nitric acid or perchlorates, as this can lead to the formation of unstable, energetic compounds or fire.

Pre-Disposal Protocol: The Self-Validating System

Before moving waste to the central accumulation area, execute this three-step validation to ensure container integrity and safety.

Step 1: Segregation (The "Red Line" Rule)
  • DO NOT MIX WITH: Strong Oxidizers (e.g., Nitric Acid, Permanganates), Strong Acids, or Halogenated Solvents (unless the waste stream is explicitly "Mixed Organic").

  • COMPATIBLE WITH: Other non-halogenated organic solvents (Methanol, Acetone, Ethyl Acetate) often used in its purification.[2]

Step 2: Quenching (Only if Reactive Impurities Present)

If the compound is dissolved in a reactive mother liquor (e.g., containing residual thionyl chloride or acid chlorides from previous steps), quench the mixture into a dilute alkaline ice bath before declaring it waste.

  • Verification: Check pH. Waste stream should be neutral to slightly basic (pH 7-9).

Step 3: Container Selection
  • Solid Waste: Double-bagged in heavy-duty polyethylene bags or placed in a wide-mouth HDPE jar.

  • Liquid Waste: Amber glass or HDPE carboys. Avoid metal containers if the waste stream is corrosive.

Step-by-Step Disposal Workflow

A. Solid Waste Stream (Contaminated Solids/Pure Substance)
  • Collect: Gather all contaminated weighing boats, gloves, and paper towels.

  • Contain: Place pure Methyl 3-amino-4-(propylamino)benzoate in a screw-top jar. Place this jar inside a clear hazardous waste bag.

  • Label: Affix a hazardous waste tag.

    • Constituents: "Methyl 3-amino-4-(propylamino)benzoate, solid."

    • Hazard Checkbox: Toxic, Irritant.[3][4]

  • Store: Place in the "Solid Hazardous Waste" bin.

B. Liquid Waste Stream (Mother Liquors/Solutions)
  • Characterize: Identify the primary solvent (e.g., "Methanol solution with 5% Methyl 3-amino-4-(propylamino)benzoate").

  • Select Stream: Use the Non-Halogenated Organic waste stream container (unless halogenated solvents like DCM were used).

  • Transfer: Use a funnel to prevent spillage. Fill only to 90% capacity to allow for expansion.

  • Label:

    • Chemical Name: Write out the full chemical name. Do not use abbreviations or structural formulas alone.

    • Hazards: Flammable (if solvent is flammable), Irritant.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of this compound, ensuring no critical step is missed.

DisposalWorkflow Start Waste Generation: Methyl 3-amino-4-(propylamino)benzoate StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Mother Liquor Solid Solid / Pure Substance or Contaminated PPE StateCheck->Solid Powder/Debris SolventCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->SolventCheck HaloWaste Halogenated Waste Stream (Code: F002/F001) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Stream (Ignitable/Toxic) SolventCheck->NonHaloWaste No (e.g. MeOH, EtOAc) Labeling LABELING (Critical): Name: Methyl 3-amino-4-(propylamino)benzoate Hazards: Irritant, Toxic HaloWaste->Labeling NonHaloWaste->Labeling SolidPack Double Bag or Wide-Mouth HDPE Jar Solid->SolidPack SolidPack->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration Storage->FinalDisp

Figure 1: Logic flow for the segregation and packaging of aminobenzoate waste streams.

Emergency Spillage Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is significant (>10g dry or >100mL solution), clear the immediate area.

  • PPE Upgrade: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Decontamination: Wipe the surface with a mild soap/water solution. Do not use bleach (hypochlorite), as it can react with the amine to form chloramines (toxic gas).

Regulatory Compliance (RCRA/EPA)

While Methyl 3-amino-4-(propylamino)benzoate may not be explicitly listed on the EPA "P" or "U" lists by name, it is regulated under the "Cradle-to-Grave" principle.

  • Waste Classification: Likely qualifies as Hazardous Waste due to toxicity characteristics or ignitability (if in solvent).

  • RCRA Code: If unlisted, use D001 (Ignitable) if in flammable solvent. If testing shows toxicity, it may fall under general organic hazardous waste codes used by your disposal vendor (e.g., Lab Pack).

  • European Waste Code (EWC): Generally 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).

References

  • Fisher Scientific. (2023). Safety Data Sheet: Ethyl 3-amino-4-(methylamino)benzoate (Structural Analog). Retrieved from

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • PubChem. (2023). Methyl 3-amino-4-methylbenzoate (Compound Summary).[5][6] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). General Disposal Guidelines for Organic Amines. Retrieved from

Sources

×

Retrosynthesis Analysis

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Methyl 3-amino-4-(propylamino)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.